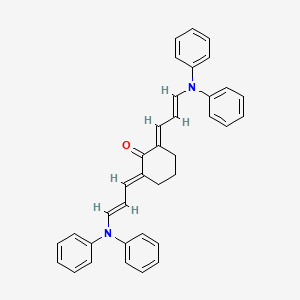
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is an organic compound with the molecular formula C({36})H({30})N(_{2})O It is a derivative of cyclohexanone, featuring two diphenylamino groups attached to the allylidene moieties at the 2 and 6 positions of the cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and diphenylamine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Step 1: Preparation of the intermediate - The initial step involves the formation of the intermediate compound by reacting cyclohexanone with diphenylamine in the presence of a base.
Step 2: Condensation reaction - The intermediate is then subjected to a condensation reaction with an aldehyde, such as benzaldehyde, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(3-phenylallylidene)cyclohexanone
- 2,6-Bis(4-dimethylamino-benzylidene)cyclohexanone
- 2,6-Bis(3,3-dichloro-allylidene)cyclohexanone
Uniqueness
2,6-Bis(3-(diphenylamino)allylidene)cyclohexanone is unique due to the presence of diphenylamino groups, which impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C36H32N2O |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis[(E)-3-(N-phenylanilino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H32N2O/c39-36-30(18-14-28-37(32-20-5-1-6-21-32)33-22-7-2-8-23-33)16-13-17-31(36)19-15-29-38(34-24-9-3-10-25-34)35-26-11-4-12-27-35/h1-12,14-15,18-29H,13,16-17H2/b28-14+,29-15+,30-18+,31-19+ |
Clé InChI |
OHJQLVMCCMAGNG-WULKTOGISA-N |
SMILES isomérique |
C1C/C(=C\C=C\N(C2=CC=CC=C2)C3=CC=CC=C3)/C(=O)/C(=C/C=C/N(C4=CC=CC=C4)C5=CC=CC=C5)/C1 |
SMILES canonique |
C1CC(=CC=CN(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC=CN(C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


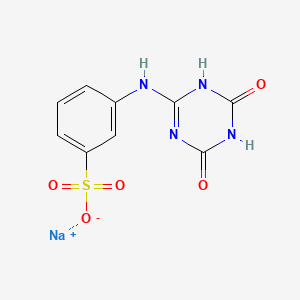
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
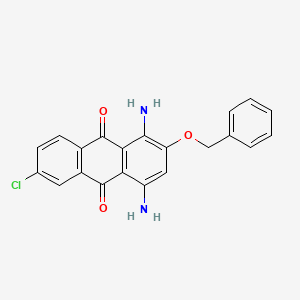

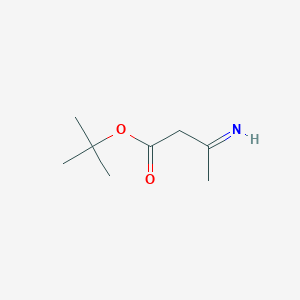
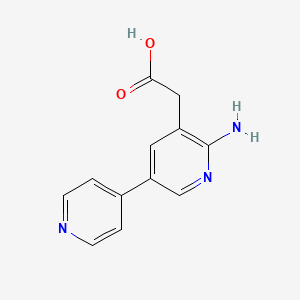

![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
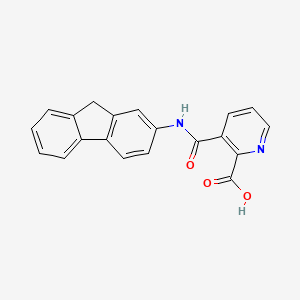

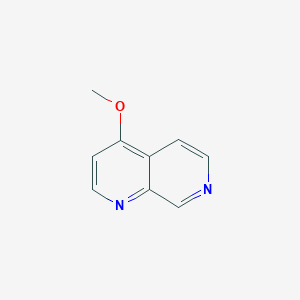
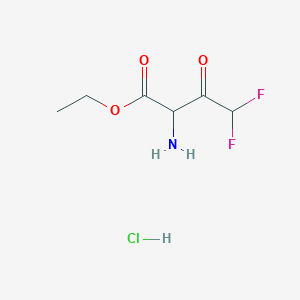
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

